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Compound of Interest

Compound Name: 2-Amino-6-chloropyridine

Cat. No.: B103851 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-6-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.

The document is intended for researchers, scientists, and professionals in drug development,

offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS).

Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Amino-6-chloropyridine.

Table 1: ¹H NMR Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.35 t 7.9 H-4

6.59 d 7.7 H-5

6.44 d 8.1 H-3

4.60 br s - -NH₂
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Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

159.9 C-2

149.2 C-6

140.4 C-4

113.8 C-5

106.9 C-3

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Table 3: IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3442 Strong N-H asymmetric stretching

3300 Strong N-H symmetric stretching

1628 Medium NH₂ scissoring

1580 Strong C=C stretching

1450 Medium C-H bending

1250 Medium C-N stretching

1150 Strong C-Cl stretching

830 Strong C-H out-of-plane bending

Sample preparation: KBr pellet.

Table 4: Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

128 100 [M]⁺ (Molecular ion)

93 85 [M-Cl]⁺

66 40 [M-Cl-HCN]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 2-Amino-6-chloropyridine (approximately 10 mg) was dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra

were recorded on a 400 MHz spectrometer. For the ¹H NMR spectrum, 16 scans were

accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 256 scans were

accumulated with a relaxation delay of 2 seconds. The data was processed using standard

Fourier transform algorithms.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of 2-Amino-6-chloropyridine was finely ground with anhydrous potassium bromide

(KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using

a hydraulic press. The KBr pellet was placed in the sample holder of the spectrometer, and the

spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A

background spectrum of a pure KBr pellet was also recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI)

source. A dilute solution of 2-Amino-6-chloropyridine in methanol was introduced into the
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instrument via a direct insertion probe. The sample was vaporized, and the gaseous molecules

were bombarded with a beam of electrons with an energy of 70 eV. The resulting ions were

accelerated and separated based on their mass-to-charge ratio (m/z). The detector recorded

the relative abundance of each ion.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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Caption: Workflow for Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-chloropyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103851#spectroscopic-data-nmr-ir-mass-spec-of-2-
amino-6-chloropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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